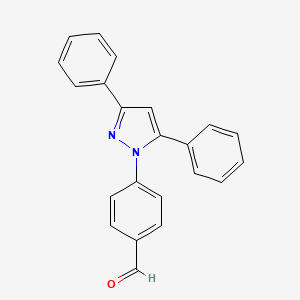
4-(3,5-diphenylpyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-diphenylpyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with two phenyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of benzaldehyde with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-diphenylpyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(3,5-diphenylpyrazol-1-yl)benzoic acid.
Reduction: 4-(3,5-diphenylpyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,5-diphenylpyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of anti-inflammatory and anticancer agents.
Materials Science: The compound is used as a building block in the synthesis of luminescent materials and organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and the benzaldehyde group allows for interactions with various biological macromolecules, leading to the desired therapeutic effects.
Comparison with Similar Compounds
4-(3,5-diphenylpyrazol-1-yl)benzaldehyde can be compared with other similar compounds such as:
4-(3,5-diphenylpyrazol-1-yl)benzoic acid: This compound is an oxidized derivative and has different chemical properties and applications.
4-(3,5-diphenylpyrazol-1-yl)benzyl alcohol: This compound is a reduced derivative and is used in different synthetic applications.
3,5-diphenylpyrazole: This compound lacks the benzaldehyde group and has different reactivity and applications.
The uniqueness of this compound lies in its structural features, which allow for versatile chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C22H16N2O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C22H16N2O/c25-16-17-11-13-20(14-12-17)24-22(19-9-5-2-6-10-19)15-21(23-24)18-7-3-1-4-8-18/h1-16H |
InChI Key |
FNTHEUBOFVYPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















